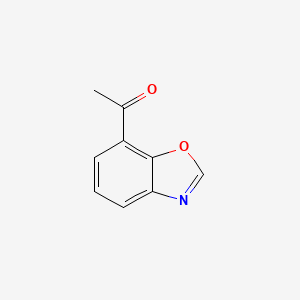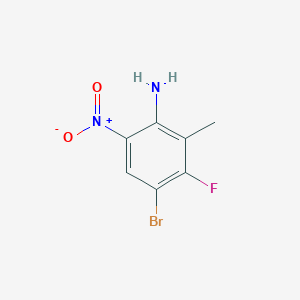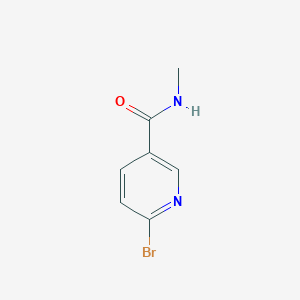
6-Bromo-N-methylnicotinamide
Übersicht
Beschreibung
6-Bromo-N-methylnicotinamide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions that 6-Bromo-N-methylnicotinamide might undergo. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid suggests that brominated pyridine derivatives can be functionalized further, which could be relevant for the synthesis and reactivity of 6-Bromo-N-methylnicotinamide .
Synthesis Analysis
The synthesis of related compounds, such as 6-aminonicotinic acid from 2-amino-5-bromopyridine, involves electrochemical carboxylation in an ionic liquid medium . This method avoids the use of volatile and toxic solvents and catalysts, which could be an environmentally friendly approach that might be applicable to the synthesis of 6-Bromo-N-methylnicotinamide. The synthesis of diorganotin bromides also provides a precedent for the synthesis of organometallic compounds that could be relevant for the preparation of tin derivatives of 6-Bromo-N-methylnicotinamide .
Molecular Structure Analysis
While the molecular structure of 6-Bromo-N-methylnicotinamide is not directly discussed, the papers provide information on the structure of related compounds. For example, the triorganotin cations described in the second paper have a trigonal bipyramidal (TBP) structure with nitrogen atoms occupying axial sites . This information could be extrapolated to predict the possible geometry around the nitrogen atom in 6-Bromo-N-methylnicotinamide.
Chemical Reactions Analysis
The first paper describes the electrochemical reduction behavior of 2-amino-5-bromopyridine and its conversion to 6-aminonicotinic acid . This indicates that brominated pyridine derivatives can undergo electrochemical reactions to introduce new functional groups. Although 6-Bromo-N-methylnicotinamide is not specifically mentioned, it is reasonable to assume that it could participate in similar electrochemical reactions due to the presence of the bromo substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-N-methylnicotinamide are not detailed in the provided papers. However, the solubility behavior of the diorganotin bromides, which are highly soluble in water and other polar solvents, suggests that the presence of polar functional groups can significantly influence the solubility of a compound . This could be relevant when considering the solubility of 6-Bromo-N-methylnicotinamide in various solvents, especially if it contains polar groups such as the nicotinamide moiety.
Safety and Hazards
6-Bromo-N-methylnicotinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is advised to wash with copious amounts of water . If symptoms persist, seek medical attention . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Wirkmechanismus
Target of Action
6-Bromo-N-methylnicotinamide is a derivative of N-methylnicotinamide . N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine . .
Mode of Action
It is known that n-methylnicotinamide, the parent compound, is involved in controlling methylation potential, impacting dna and histone epigenetic modification . The bromination at the 6th position might alter these interactions, but specific studies are needed to confirm this.
Biochemical Pathways
N-methylnicotinamide, the parent compound, is known to be involved in the methylation potential, impacting dna and histone epigenetic modification
Pharmacokinetics
It is known that n-methylnicotinamide, the parent compound, is excreted in the urine . The bromination at the 6th position might alter the ADME properties of the compound, but specific studies are needed to confirm this.
Result of Action
It is known that n-methylnicotinamide, the parent compound, is involved in controlling methylation potential, impacting dna and histone epigenetic modification . The bromination at the 6th position might alter these effects, but specific studies are needed to confirm this.
Action Environment
It is known that environmental factors can influence dna methylation, which is a potential mechanism of action of n-methylnicotinamide, the parent compound . The bromination at the 6th position might alter the influence of environmental factors on the compound’s action, but specific studies are needed to confirm this.
Eigenschaften
IUPAC Name |
6-bromo-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFJFJHQZAIQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630543 | |
| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-methylnicotinamide | |
CAS RN |
869640-48-2 | |
| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



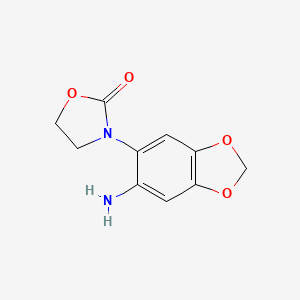
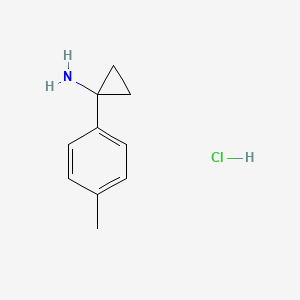
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)


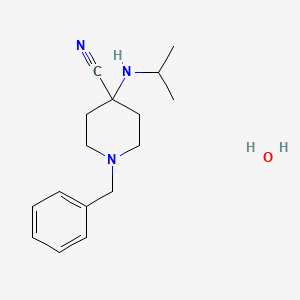
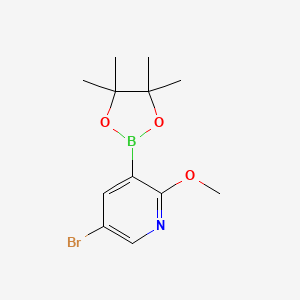


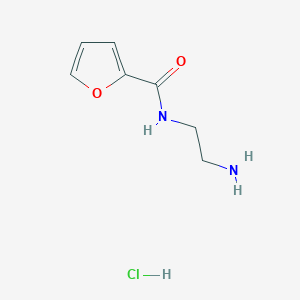
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
